molecular formula C7H5BrO3 B2534097 5-Bromo-2,4-dihydroxybenzaldehyde CAS No. 116096-90-3

5-Bromo-2,4-dihydroxybenzaldehyde

Cat. No. B2534097
CAS RN: 116096-90-3
M. Wt: 217.018
InChI Key: YIIXIVBXVLTMHQ-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dihydroxybenzaldehyde, also known as 5-bromovanillin, is a halogenated compound belonging to the class of substituted benzaldehydes. It has a molecular formula of C7H5BrO3 .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2,4-dihydroxybenzaldehyde consists of a benzene ring substituted with a bromine atom and two hydroxyl groups, along with a formyl group .


Chemical Reactions Analysis

5-Bromo-2,4-dimethoxybenzaldehyde, a related compound, has been reported to undergo coupling with benzo[b]thiophene-2-boronic acid in the presence of tetrakis (triphenylphosphine)palladium(0) to give 5-(benzo[b]thien-2-yl)-2,4-dimethoxybenzaldehyde .


Physical And Chemical Properties Analysis

5-Bromo-2,4-dihydroxybenzaldehyde has a density of 1.9±0.1 g/cm³, a boiling point of 358.5±22.0 °C at 760 mmHg, and a flash point of 170.6±22.3 °C . It has a molar refractivity of 44.5±0.3 cm³, and its polar surface area is 58 Ų .

Scientific Research Applications

Endothelial Protection and Anti-Inflammation

Background: Hyperglycemia triggers metabolic and inflammatory responses, leading to vascular inflammation and diabetic complications. BDB has shown promise in protecting endothelial cells and reducing inflammation.

Findings::

Diabetic Retinal Stabilization

Background: Diabetic retinopathy is a common complication of diabetes, affecting retinal blood vessels. BDB’s effects on retinal health have been investigated.

Findings::

properties

IUPAC Name

5-bromo-2,4-dihydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIXIVBXVLTMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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